Product packaging for 6-Hydroxyrubiadin(Cat. No.:CAS No. 87686-86-0)

6-Hydroxyrubiadin

Cat. No.: B014807
CAS No.: 87686-86-0
M. Wt: 270.24 g/mol
InChI Key: JKJVBHYKKRDSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxyrubiadin is a naturally occurring hydroxyanthraquinone, primarily isolated from plants of the Rubiaceae family, garnering significant research interest for its diverse biological activities. Its core research value lies in its potent anti-cancer properties, where it has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines. The compound is believed to exert its cytotoxic effects through multiple mechanisms, including topoisomerase II inhibition, leading to DNA damage, and the generation of reactive oxygen species (ROS), causing oxidative stress within malignant cells. Beyond oncology, this compound is a valuable tool for studying autophagy, a critical cellular degradation process, as it has been shown to act as an autophagy inducer. This property makes it highly relevant for investigations into neurodegenerative diseases, aging, and cellular stress responses. Researchers utilize this high-purity compound in biochemical assays, cell-based studies, and in vivo models to elucidate intricate signaling pathways and validate novel therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B014807 6-Hydroxyrubiadin CAS No. 87686-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJVBHYKKRDSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257045
Record name 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87686-86-0
Record name 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87686-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Bioprospecting

Plant Sources and Geographic Distribution

Several plant species are known to contain 6-hydroxyrubiadin, with the most notable being members of the Rubia genus and Lycium chinense. These plants often have a history of traditional use in various cultures.

Rubia cordifolia L. (Madder)

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a well-established source of this compound. biocrick.comphcogrev.combioquote.comtandfonline.com This perennial climbing plant belongs to the Rubiaceae family and is recognized for its long, cylindrical, and reddish roots, which have historically been used to produce red dyes. phcogrev.comrcfcsouthern.orgnih.gov

Rubia cordifolia has a wide geographic distribution, found across Southern Europe, Africa, and Asia. phcogrev.comgbif.org In India, it is prevalent in the hilly subtropical to sub-temperate regions, at altitudes between 300 m and 2000 m. rcfcsouthern.org Its distribution extends through the lower hills of the Indian Himalayas, the Western Ghats, Japan, Indonesia, Ceylon, the Malay Peninsula, Java, and tropical Africa. phcogrev.com The plant demonstrates adaptability to various ecological settings, including forest edges, clearings, scrub vegetation, and rocky areas, from sea-level up to 2600 m altitude. phcogrev.com While it is occasionally cultivated in India, for example in Darjeeling, it is also harvested from the wild. phcogrev.comtheferns.info

Studies on Rubia cordifolia extracts have identified this compound among its chemical constituents. mdpi.commedchemexpress.comwhiterose.ac.uk Research utilizing techniques such as UHPLC-PDA-ESI-MS has confirmed the presence of this compound and its glycosides in dyed samples derived from Rubia cordifolia from China. biocrick.com

Lycium chinense (Chinese Wolfberry)

Lycium chinense, also known as Chinese Wolfberry, is another plant source where this compound has been found. mdpi.comnih.gov This species is a shrub native to East Asia, including eastern China, Japan, Korea, and Thailand. theferns.infopfaf.orgnparks.gov.sg It is commonly found in arid and semi-arid regions, thickets, river banks, slopes, wastelands, saline places, roadsides, and near houses. theferns.infopfaf.orgresearchgate.net Lycium chinense has been widely cultivated in China for its red fruits, known as Goji berries, which have a long history of use in traditional Chinese medicine. nparks.gov.sgresearchgate.netnativeplanttrust.org

The presence of this compound in Lycium chinense contributes to the understanding of the phytochemical composition of this traditionally important plant.

Other Rubia Species

Beyond Rubia cordifolia, this compound has also been reported in other species within the Rubia genus. zimbabweflora.co.zw The Rubia genus comprises approximately 60 species distributed across Europe, Africa, and Asia. phcogrev.comefloras.org

Specific Rubia species where this compound has been reported include Rubia argyi and Rubia wallichiana. nih.gov Rubia wallichiana is distributed from the Himalayas to Southern China. efloraofindia.com Rubia yunnanensis, found in Yunnan, China, has also been noted as a source of this compound. nih.gov

The presence of this compound in multiple Rubia species suggests that it may be a characteristic compound within this genus. Other Rubia species found in various geographic locations include Rubia tinctorum (native to SE Europe to Xinjiang and W. Himalaya) kew.org and Rubia peregrina (native to NW Europe to the Mediterranean) kew.org. While these species are known for other anthraquinones like alizarin (B75676) and purpurin, the occurrence of this compound can vary between species and even within different chemotypes of the same species.

Microbial Sources and Bioremediation Potential

In addition to plant sources, this compound has been discovered in microorganisms, particularly certain fungi and bacteria. This highlights the potential for microbial production of this compound and opens possibilities for bioprospecting.

Marine-Derived Fungi (e.g., Aspergillus wentii, Aspergillus versicolor)

Marine environments have proven to be a rich source of diverse microorganisms, including fungi, that produce a wide array of secondary metabolites. nih.govmdpi.comnih.gov Several marine-derived fungal species have been found to produce anthraquinones, including this compound. nih.gov

Aspergillus versicolor, isolated from sources such as deep-sea sediment and marine sponges, has been identified as a producer of this compound. nih.govresearchgate.net This fungus is known for its versatile biosynthetic capabilities, yielding various chemical classes of metabolites. nih.gov

Another marine-derived fungus, Aspergillus wentii, has also been associated with the production of this compound derivatives. researchgate.netresearchgate.net Aspergillus wentii is recognized for its potential to produce structurally diverse secondary metabolites with various biological properties. researchgate.net

The isolation of this compound from marine fungi suggests that these organisms could be explored for the sustainable production of this compound. The potential bioprospecting value lies in harnessing the metabolic pathways of these fungi.

Biosynthetic Pathways and Genetic Basis

Primary Precursors and Metabolic Routes

The foundational building blocks for anthraquinone (B42736) biosynthesis are derived from primary metabolism.

Polyketide Pathway (Acetyl CoA and Malonyl CoA)

In the polyketide pathway, anthraquinones are synthesized from the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units. researchgate.netresearchgate.netnih.govfrontiersin.org This process typically involves a type III polyketide synthase (PKS) that catalyzes successive decarboxylative condensations of malonyl-CoA to form a polyketide chain. nih.govfrontiersin.org For anthraquinones, an octaketide chain is often formed from one acetyl-CoA and seven malonyl-CoA units. researchgate.netnih.gov This linear polyketide chain then undergoes cyclization and other modifications to yield the anthraquinone scaffold. nih.gov This pathway is observed in certain plant families like Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.netresearchgate.net

Table 1: Primary Precursors in Polyketide Pathway

PrecursorRole in PathwayPubChem CID
Acetyl CoAStarter unit444493 nih.govmetabolomicsworkbench.orgguidetopharmacology.org
Malonyl CoAExtender unit644066 wikipedia.orghmdb.canih.govnih.gov

Shikimate Pathway (Shikimic Acid)

The shikimate pathway is the primary route for the biosynthesis of anthraquinones in Rubiaceae plants, the family to which Rubia species belong. researchgate.netnih.govresearchgate.net This pathway involves the condensation of shikimic acid derivatives with a C4 unit derived from α-ketoglutarate via o-succinylbenzoate (OSB). researchgate.netresearchgate.netdovepress.comresearchgate.net Specifically, rings A and B of the anthraquinone structure are derived from shikimic acid and α-ketoglutarate via OSB. researchgate.netresearchgate.netresearchgate.net The pathway begins with the conversion of chorismate, a product of the shikimate pathway, to isochorismate, catalyzed by isochorismate synthase. researchgate.netresearchgate.net Isochorismate is then converted to OSB. researchgate.net Ring closure of OSB-CoA produces 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms rings A and B of the anthraquinone. researchgate.net Ring C is derived from an isoprenoid unit, typically isopentenyl diphosphate (B83284) (IPP) or dimethylallyl diphosphate (DMAPP), which are products of the mevalonic acid (MVA) or methyl-D-erythritol 4-phosphate (MEP) pathways. researchgate.netresearchgate.netdovepress.comnih.gov Prenylation of DHNA with an isopentenyl moiety is a key step, followed by cyclization to form ring C. researchgate.netdovepress.comnih.gov

Table 2: Key Intermediates and Precursors in Shikimate Pathway

Precursor/IntermediateRole in PathwayPubChem CID
Shikimic AcidPrecursor for rings A and B8742 nih.govmetabolomicsworkbench.org, 7057976 fishersci.ptfishersci.ca, 10986763 nih.gov
o-Succinylbenzoate (OSB)Intermediate derived from shikimate and α-ketoglutarate-
1,4-Dihydroxy-2-naphthoic acid (DHNA)Forms rings A and B-
Isopentenyl diphosphate (IPP)Provides units for ring C-
Dimethylallyl diphosphate (DMAPP)Provides units for ring C-

Enzymatic Transformations and Glycosylation Mechanisms

Following the formation of the basic anthraquinone skeleton, various enzymatic transformations lead to the diverse array of anthraquinone derivatives found in nature, including hydroxylation, methylation, and glycosylation. benthamdirect.comdovepress.combenthamscience.com

Role of Specific Enzymes in Anthraquinone Derivatization

Specific enzymes play crucial roles in modifying the core anthraquinone structure. Cytochrome P450 monooxygenases are involved in hydroxylation reactions, introducing hydroxyl groups at specific positions on the anthraquinone ring. benthamdirect.combenthamscience.com Methyltransferases catalyze the methylation of hydroxyl groups. Glycosyltransferases are responsible for attaching sugar moieties to the anthraquinone aglycone, forming glycosides. benthamdirect.combenthamscience.comrsc.orgrsc.orgacs.org Acyltransferases can also be involved in the derivatization process. benthamdirect.combenthamscience.com The precise enzymatic steps leading specifically to the 6-hydroxylation of rubiadin (B91156) are areas of ongoing research.

Biosynthesis of Acetylated Glycosides of 6-Hydroxyrubiadin

Glycosylation is a common modification of anthraquinones, significantly affecting their solubility, stability, and biological activity. rsc.orguomustansiriyah.edu.iq UDP-glycosyltransferases (UGTs) catalyze the transfer of activated sugar moieties, such as UDP-glucose, to acceptor molecules like anthraquinones. rsc.orgrsc.org Research in Rubia yunnanensis has identified UGTs involved in anthraquinone glycoside biosynthesis, demonstrating regioselective glycosylation of hydroxyl groups on anthraquinones. rsc.orgrsc.org While specific details on the biosynthesis of acetylated glycosides of this compound are not extensively detailed in the provided search results, the general mechanism involves glycosylation catalyzed by UGTs, followed by acetylation catalyzed by acyltransferases. Studies on other anthraquinone glycosides, such as those in Rheum palmatum, have also focused on identifying the specific UGTs responsible for glycosylation at different positions. acs.org

Microbial Biotransformation for Structural Diversification

Microbial biotransformation offers an alternative or complementary approach to generate structural diversity of anthraquinones. biotech-asia.orgiium.edu.my Microorganisms, including fungi and bacteria, possess enzymatic systems capable of performing various transformations on organic compounds, such as hydroxylation, glycosylation, reduction, oxidation, and methylation. biotech-asia.org This can lead to the production of novel anthraquinone derivatives that may be difficult to synthesize chemically. iium.edu.my For example, microbial biotransformation has been used to glucosidate hydroxy- and aminoanthraquinones, improving their water solubility. biotech-asia.orgacs.orgresearchgate.net Studies have demonstrated the ability of microorganisms like Beauveria bassiana to catalyze O-glycosylation and hydroxylation of anthraquinones. acs.org This approach holds potential for generating diversified this compound structures or related compounds. nih.gov

Fungal Biocatalysis for Water-Soluble Analogues (Absidia coerulea, Mucor spinosus, Beauveria bassiana)

Microbial biotransformation represents a valuable approach for modifying natural products to enhance their properties, such as water solubility, which is often a limiting factor in their biological applications. researchgate.net Anthraquinones, a class of natural compounds with diverse biological activities, are frequently subjected to microbial transformation to yield more soluble and potentially more active derivatives. researchgate.netbiotech-asia.org Studies have investigated the ability of various fungi, including Absidia coerulea, Mucor spinosus, and Beauveria bassiana, to biotransform anthraquinone derivatives into water-soluble analogues, primarily through glycosylation. researchgate.netbiotech-asia.orgresearchgate.net

Research has demonstrated that these fungal strains can effectively catalyze the glucosidation of substituted anthraquinones. researchgate.netresearchgate.net Glucosylation involves the addition of a glucose moiety to the aglycone (the non-sugar component), typically resulting in increased water solubility. researchgate.net This enzymatic modification is often preferred over chemical synthesis due to its regioselectivity and stereoselectivity, occurring under mild conditions. researchgate.net

Specific studies have highlighted the biotransformation capabilities of these fungi on various anthraquinone substrates. For instance, Absidia coerulea has been shown to transform aloe-emodin (B1665711) into its glucoside derivative, aloe-emodin-1-O-β-D-glucopyranoside. researchgate.netbiotech-asia.org Similarly, emodin (B1671224) has been converted to emodin-6-O-β-glucopyranoside by Absidia coerulea. researchgate.netbiotech-asia.org Beauveria bassiana has been utilized for the microbial transformation of compounds like rhein, chrysazin, and alizarin (B75676), yielding anthraquinone glycosides such as 7-O-(4'-methoxy-β-D-glucopyranoside) aloe-emodin and 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone. biotech-asia.orgresearchgate.netnih.gov Mucor spinosus, alongside Absidia coerulea, has been reported to biotransform chrysophanol (B1684469) and physcion. researchgate.netbiotech-asia.org

While the search results indicate the capacity of these fungi to biotransform various anthraquinones into water-soluble glycosides, specific detailed research findings focusing explicitly on the fungal biocatalysis of this compound by Absidia coerulea, Mucor spinosus, or Beauveria bassiana were not prominently detailed in the provided snippets. The reviews indicate a general capacity of these fungi for anthraquinone glucosidation, which suggests a potential for transforming this compound, but specific experimental data for this particular substrate and these specific fungi were not found within the search results.

The biotransformation process typically involves incubating the anthraquinone substrate with the fungal culture under specific conditions, such as defined temperature and agitation. researchgate.netbiotech-asia.org For example, incubations have been conducted at temperatures around 25-28°C with shaking at 150 rpm for periods ranging from 48 hours to several days. researchgate.netbiotech-asia.orgresearchgate.net The resulting glycosylated products are generally more polar and water-soluble than their aglycone precursors. researchgate.net

Further research would be required to specifically detail the biotransformation of this compound by these fungi, including identifying the specific glycosylated products formed and determining conversion yields and optimal reaction conditions.

Table 1: Examples of Anthraquinone Biotransformation by Fungi

SubstrateFungusProductReference
Aloe-emodinAbsidia coeruleaAloe-emodin-1-O-β-D-glucopyranoside researchgate.netbiotech-asia.org
EmodinAbsidia coeruleaEmodin-6-O-β-glucopyranoside researchgate.netbiotech-asia.org
RheinBeauveria bassiana7-O-(4'-methoxy-β-D-glucopyranoside) aloe-emodin biotech-asia.org
AlizarinBeauveria bassiana1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone biotech-asia.orgnih.gov
ChrysophanolAbsidia coeruleaGlycosylated products (details not specified in snippets) researchgate.netbiotech-asia.org
ChrysophanolMucor spinosusGlycosylated products (details not specified in snippets) researchgate.netbiotech-asia.org
PhyscionMucor spinosusGlycosylated products (details not specified in snippets) researchgate.netbiotech-asia.org
PhyscionAbsidia coeruleaGlycosylated products (details not specified in snippets) researchgate.netbiotech-asia.org

This table summarizes some reported biotransformations of various anthraquinones by the specified fungi, illustrating their general capacity for glycosylation to produce water-soluble analogues. Specific data for this compound was not available in the search results.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 6-Hydroxyrubiadin from the myriad of other compounds present in crude plant extracts. The choice of technique depends on the required resolution, speed, and sensitivity of the analysis.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, superior resolution, and dramatically reduced analysis times. UHPLC is particularly well-suited for the complex chemical profile of Rubia cordifolia extracts.

In the analysis of Rubia extracts, a UHPLC system allows for a more detailed metabolic fingerprint, capable of separating closely related anthraquinone (B42736) isomers. A study utilizing UPLC-UV-MS for the analysis of Rubia cordifolia extracts successfully identified various phytochemicals, noting that anthraquinones like this compound are key constituents responsible for the plant's bioactivities. mdpi.com The enhanced resolution and speed of UHPLC are critical for high-throughput screening and quality assessment of raw materials and finished products containing this compound.

Table 1: Typical UHPLC System Parameters for Anthraquinone Analysis

ParameterSpecification
Column Sub-2 µm particle size, C18 or similar
Mobile Phase Gradient elution with Acetonitrile and water (often with 0.1% formic acid)
Flow Rate 0.3 - 0.6 mL/min
Temperature 30-40 °C
Detection UV-Vis or Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of anthraquinones. It is a foundational method for the separation and quantification of markers in herbal medicine. rjptonline.org Several studies have developed and validated isocratic and gradient HPLC methods for the determination of various anthraquinones in the roots of Rubia cordifolia. researchgate.netresearchgate.net

These methods typically employ a reversed-phase approach, which is ideal for separating moderately polar compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. rjptonline.org

Reversed-Phase Liquid Chromatography with Diode Array Detection

Pairing Reversed-Phase Liquid Chromatography (RP-LC) with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides an additional layer of analytical detail. While a standard UV-Vis detector measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each analyte as it elutes from the column. nih.gov

This capability is invaluable for peak purity assessment and compound identification. For a compound like this compound, the DAD can provide its unique spectral fingerprint, which can be compared against a reference standard or a spectral library for confirmation. This is crucial in complex extracts where multiple compounds may have similar retention times. Studies on Rubia species have successfully used RP-HPLC-DAD systems to separate and identify various anthraquinones, demonstrating the utility of this method for comprehensive phytochemical profiling. nih.gov

Table 2: Example RP-HPLC-DAD Method Parameters for Rubia Anthraquinones

ParameterSpecification
Stationary Phase Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) rjptonline.org
Mobile Phase Methanol:Water (e.g., 80:20 v/v) rjptonline.org
Detection Diode Array Detector (DAD), scanning e.g., 200-400 nm researchgate.net
Flow Rate 0.8 - 1.0 mL/min researchgate.net
Injection Volume 10 - 20 µL

Mass Spectrometric Identification and Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC or UHPLC, it provides highly specific and sensitive detection, making it a powerful tool for the unambiguous identification of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of moderately polar, thermally labile molecules like anthraquinones. In ESI-MS, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.

ESI can operate in both positive and negative ion modes. For hydroxyanthraquinones, negative ion mode is often effective due to the acidic nature of the phenolic hydroxyl groups. nih.gov The technique typically reveals the molecular weight of the compound through the detection of the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. nih.gov This information is critical for confirming the identity of this compound (Molecular Weight: 270.24 g/mol ).

Photodiode Array Detector-Electrospray Ionization Mass Spectrometry (PDA-ESI-MS)

The hyphenation of liquid chromatography with both a PDA detector and an ESI-MS detector (LC-PDA-ESI-MS) offers a comprehensive analytical platform for natural product analysis. This combination provides orthogonal information from a single analytical run: retention time (from LC), UV-Vis spectrum (from PDA), and mass-to-charge ratio (from ESI-MS). nih.govnih.gov

This multi-faceted detection strategy is definitive for identifying known compounds and effective for characterizing unknown substances in a complex matrix. For an extract from Rubia cordifolia, a peak corresponding to this compound would be characterized by:

A specific retention time under the given LC conditions.

A characteristic UV-Vis absorption spectrum from the PDA detector.

A precise mass measurement from the MS detector, corresponding to the [M-H]⁻ ion at m/z 269.04 or the [M+H]⁺ ion at m/z 271.06.

This combined approach provides a high degree of confidence in the identification and has been successfully applied to the analysis of anthraquinones in Rubia species. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a powerful hybrid mass spectrometry technique that offers high resolution and mass accuracy, making it exceptionally well-suited for the analysis of natural products like this compound. mdpi.com This technology combines a quadrupole mass analyzer, which acts as a mass filter, with a time-of-flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio as they travel through a flight tube. pdx.edu

The key advantages of Q-TOF/MS in the context of this compound analysis include:

High-Resolution Accurate Mass (HRAM) Measurement: Q-TOF instruments can measure the mass of this compound with exceptional precision (typically within 5 ppm). This allows for the determination of its elemental formula, providing a high degree of confidence in its identification, even in complex mixtures like plant extracts.

Tandem Mass Spectrometry (MS/MS): The quadrupole can be used to isolate the precursor ion of this compound, which is then fragmented. The TOF analyzer measures the masses of the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous confirmation of the compound's identity by comparing it to known standards or literature data. pdx.edu

Sensitivity and Specificity: The coupling of liquid chromatography (LC) with Q-TOF-MS provides a highly sensitive and specific platform for detecting and quantifying this compound. mdpi.com This approach was successfully used to confirm the presence of this compound in extracts of Rubia cordifolia L. pdx.edu

This combination of features makes LC-Q-TOF-MS a cornerstone technique in metabolomics and phytochemical analysis for identifying known compounds and characterizing novel ones. biocrick.com

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, or molecular composition of solid surfaces and thin films. mdpi.com The method involves sputtering the sample surface with a focused primary ion beam (such as Cs+ or O-), which causes the ejection of secondary ions from the top 1 to 2 nanometers of the material. mdpi.comchemfaces.com These ejected ions are then analyzed by a mass spectrometer.

While not typically used for the bulk analysis of powdered extracts, SIMS offers unique capabilities that could be applied to the study of this compound:

Chemical Imaging: SIMS can generate high-resolution chemical maps of a surface, revealing the spatial distribution of specific molecules. whiterose.ac.uk This could be used, for example, to visualize the precise location of this compound within the cellular or subcellular structures of a Rubia species root cross-section, providing insights into its biosynthesis and storage.

High Sensitivity: SIMS is one of the most sensitive surface techniques, with detection limits in the parts per million (ppm) to parts per billion (ppb) range, making it ideal for detecting trace amounts of the compound on a surface. mdpi.com

The technique can be operated in two modes: "static SIMS," which uses a low-energy beam to analyze the outermost molecular layer without significant damage, and "dynamic SIMS," which uses a higher-energy beam to etch or sputter through the sample for depth profiling. chemfaces.com For analyzing an organic molecule like this compound, static ToF-SIMS (Time-of-Flight SIMS) would be the preferred method to preserve molecular information. whiterose.ac.uk

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting most of the periodic table at concentrations down to parts per trillion (ppt). whiterose.ac.ukbiocrick.com The method uses an inductively coupled plasma, typically from argon gas, to atomize and ionize the sample. whiterose.ac.uk This "hard" ionization source breaks down the sample into its constituent atoms, which are then passed into a mass spectrometer for detection. whiterose.ac.uk

Because ICP-MS atomizes the sample, it is not used for the molecular characterization or structural elucidation of organic compounds like this compound. Its role in the analysis of products containing this compound is primarily in the domain of quality control and safety assessment. Specifically, ICP-MS is the gold standard for quantifying trace and ultra-trace level elemental contaminants. In the context of a natural product derived from plants, this would include:

Heavy Metal Analysis: Quantifying toxic heavy metals such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) that may be present in the herbal raw material due to environmental contamination.

Nutrient and Mineral Profiling: Measuring the concentration of essential minerals.

Therefore, while not providing information on the this compound molecule itself, ICP-MS is a critical tool for ensuring the safety and quality of commercial herbal preparations containing the compound. biocrick.com

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large and fragile molecules. mdpi.com In this method, the analyte is co-crystallized with a large excess of a small, UV-absorbing organic molecule called a matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid). pdx.edu A pulsed laser irradiates the crystal, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com The resulting ions are typically analyzed using a time-of-flight (TOF) mass spectrometer.

MALDI-TOF-MS is highly applicable to the analysis of natural products like this compound for several reasons:

Analysis of Complex Mixtures: It demonstrates a high tolerance for salts and other contaminants and is effective for analyzing complex mixtures with less ion suppression compared to other techniques. whiterose.ac.uk

High Throughput: Sample preparation is relatively simple, and spectra can be acquired rapidly. whiterose.ac.uk

A significant drawback for small molecules is the potential for interference from matrix-related ions in the low mass range (<500 Da). pdx.edu However, a powerful application of MALDI is in MALDI Mass Spectrometry Imaging (MALDI-MSI) . This technique can map the spatial distribution of compounds directly within a thin section of biological tissue. whiterose.ac.ukresearchgate.net For this compound, MALDI-MSI could be used to visualize its distribution within the roots of a Rubia plant, providing valuable information about its biological role and localization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules, including natural products like this compound. whiterose.ac.ukrsc.org It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) when they are placed in a strong magnetic field and irradiated with radio waves. The resulting signals provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Key NMR experiments for characterizing this compound include:

¹H NMR (Proton NMR): Identifies the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). Chemical shifts (δ) are highly indicative of the electronic environment.

¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule, providing a map of the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1110.77.71 (s)
2160.2-
3134.3-
3-CH₃16.52.36 (s)
4129.57.97 (s)
4a127.0-
5126.78.13 (overlap)
6134.47.88 (overlap)
7134.57.88 (overlap)
8126.78.13 (overlap)
9182.2-
10181.7-
1a, 8a133.1-
5a133.0-
1'100.55.13 (d, 7.3)
2'73.33.28-3.72 (sugar protons)
3'77.4
4'69.5
5'76.4
6'60.5

Data is for Rubiadin-3-O-β-D-glucoside, a representative anthraquinone from Rubia yunnanensis, recorded in DMSO-d₆. This illustrates the typical output of NMR analysis for this class of compounds.

UV-Visible Spectrophotometry for Anthraquinone Detection

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For anthraquinones like this compound, the technique is particularly useful because their extended conjugated system—the anthraquinone core—acts as a chromophore, absorbing light at specific wavelengths.

The UV-Vis spectrum of an anthraquinone typically displays several characteristic absorption bands:

π → π Transitions:* These are high-energy electronic transitions that usually result in strong absorption bands in the UV region, typically between 220 and 350 nm. rsc.org

n → π Transitions:* This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygens. It results in a weaker absorption band at longer wavelengths, often extending into the visible region around 400 nm, which is responsible for the color of many anthraquinone compounds. rsc.org

The positions and intensities of these absorption bands are highly sensitive to the type and position of substituents on the anthraquinone skeleton. rsc.org Hydroxyl (-OH) groups, like the one at position 6 in this compound, are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. rsc.org This makes UV-Vis spectrophotometry a valuable tool for preliminary identification and quantification.

Transition TypeTypical Wavelength Range (nm)Region
π → π220 - 350UV
n → π~400UV/Visible

Typical absorption bands for the anthraquinone chromophore. rsc.org The exact λmax for this compound would be influenced by its specific substitution pattern.

Chemometric Approaches in Quality Control and Adulteration Detection

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the quality control of herbal products containing this compound, chemometrics is a powerful tool when combined with analytical techniques like spectroscopy (e.g., UV-Vis, NIR, FT-IR) and chromatography. researchgate.net

Instead of relying on the quantification of a single marker compound, chemometrics utilizes the entire chemical fingerprint (e.g., a full spectrum or chromatogram) of a sample. This holistic approach is highly effective for:

Quality Control and Batch Consistency: By collecting spectral data from multiple high-quality batches, a statistical model can be built. New batches can then be analyzed and compared to this model to ensure they fall within acceptable quality parameters, flagging any deviations in real-time.

Authentication and Adulteration Detection: Chemometric models can be trained to distinguish between authentic products and those that are adulterated or counterfeit. Techniques like Principal Component Analysis (PCA) can simplify complex datasets and visually cluster samples based on their origin or quality. researchgate.netbiocrick.com Partial Least Squares-Discriminant Analysis (PLS-DA) can then be used to build robust classification models that identify characteristic markers for distinguishing between different sources or identifying adulterants. biocrick.com

For a natural product like this compound, which is part of a complex mixture of related compounds in the plant extract, chemometric methods provide a more comprehensive and robust assessment of quality and authenticity than single-analyte quantification alone. researchgate.net

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised multivariate statistical method utilized for reducing the dimensionality of complex datasets. metwarebio.com By transforming a set of possibly correlated variables into a smaller set of linearly uncorrelated variables known as principal components, PCA helps to reveal the inherent structure of the data without prior knowledge of the sample classes. metabolomics.se The primary goal of PCA is to capture the maximum variance within the data with the fewest number of principal components. metabolomics.se

A hypothetical PCA scores plot could show distinct clustering of samples from Rubia cordifolia, Rubia tinctorum, and other species, indicating significant differences in their chemical compositions. The loading plot associated with the PCA would then highlight the specific metabolites, including this compound, that are most influential in driving this separation.

Table 1: Illustrative Principal Component Analysis (PCA) of Rubia Species Metabolomic Data

Principal ComponentEigenvaluePercentage of Variance ExplainedCumulative Percentage
PC18.4542.25%42.25%
PC23.1215.60%57.85%
PC31.989.90%67.75%

This table is for illustrative purposes and does not represent actual experimental data.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis technique that is an extension of PLS-DA. metwarebio.com It is particularly advantageous in metabolomics studies for its ability to separate the variation in the data into two parts: one that is predictive and correlated to the class distinction, and one that is orthogonal and uncorrelated. unl.pt This separation enhances the interpretability of the model by isolating the variation of interest and removing systematic variation that is not related to the class separation. nih.gov

When analyzing this compound in different Rubia species or in response to a specific treatment, OPLS-DA can be a powerful tool for biomarker discovery. For example, a study investigating the effects of a Rubia cordifolia extract on rheumatoid arthritis utilized OPLS-DA to analyze UPLC-Q-TOF/MS data and identify potential biomarkers. nih.gov In such an analysis, an OPLS-DA model would be built to maximize the separation between a control group and a group treated with a Rubia extract. The resulting S-plot would then visualize the metabolites that are most significantly contributing to this separation, allowing for the identification of key compounds like this compound if its concentration is significantly altered.

Table 2: Hypothetical OPLS-DA Model Parameters for Differentiating Rubia Species

ParameterValueInterpretation
R²X(cum)0.5858% of the variation in the metabolite data is explained by the model.
R²Y(cum)0.9595% of the variation in the class membership is explained by the model.
Q²(cum)0.8989% of the variation in class membership can be predicted by the model, indicating high predictive ability.

This table is for illustrative purposes and does not represent actual experimental data.

Partial Least Squares Discriminant Analysis (PLS-DA)

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised multivariate method that is widely used in metabolomics to model the relationship between a descriptor matrix (e.g., spectral data) and a response variable (class information). metwarebio.com Unlike PCA, PLS-DA is a regression-based method that aims to maximize the covariance between the independent variables (metabolite data) and the dependent variables (class labels). nih.gov This makes it particularly effective for classification and identifying variables that are responsible for the separation between different groups.

In the analysis of this compound, PLS-DA can be used to build a predictive model to classify unknown samples based on their chemical profile. For instance, if one were to differentiate between authentic Rubia cordifolia and its common adulterants, a PLS-DA model could be trained on the metabolomic data of authenticated samples. The Variable Importance in Projection (VIP) scores from the PLS-DA model would then highlight the most influential metabolites for this classification, with a VIP score greater than 1 typically considered significant. nih.gov If this compound is a key differentiating compound, it would exhibit a high VIP score.

Table 3: Example of VIP Scores from a PLS-DA Model for Rubia Species Differentiation

MetaboliteVIP ScorePotential Role in Differentiation
Rubiadin (B91156)1.85High
This compound 1.62 High
Munjistin1.48High
Pseudopurpurin1.21Moderate
Alizarin (B75676)0.95Low

This table is for illustrative purposes and does not represent actual experimental data.

Ion Identity Mapping for Species Differentiation

Ion Identity Molecular Networking (IIMN) is an advanced mass spectrometry data analysis strategy that enhances traditional molecular networking by incorporating information about the different ion species that a single molecule can form during ionization. nih.govresearchgate.net This technique correlates chromatographic peak shapes to group together adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), in-source fragments, and different charge states of the same parent molecule. researchgate.netgithub.io By connecting these related ions, IIMN reduces the redundancy in the data and improves the confidence in compound annotation. researchgate.net

For the characterization of this compound, IIMN offers a powerful approach to confirm its identity and differentiate it from other structurally similar compounds within a complex extract. By mapping the various ion species of this compound, a more complete picture of its presence in a sample can be obtained. This is particularly useful for distinguishing between different Rubia species that may contain the same core compounds but in different relative abundances or as different salt adducts depending on the sample matrix and preparation.

Table 4: Potential Ion Species of this compound for Ion Identity Mapping

Ion SpeciesTheoretical m/z (Monoisotopic)
[M+H]⁺271.0601
[M+Na]⁺293.0420
[M+K]⁺309.0159
[2M+H]⁺541.1125
[2M+Na]⁺563.0944

This table is for illustrative purposes and does not represent actual experimental data. M represents the neutral molecule of this compound (C₁₅H₁₀O₅).

Pharmacological and Biological Activities

Anti-Inflammatory Mechanisms

Studies have investigated the mechanisms by which 6-hydroxyrubiadin exerts its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. researchgate.nettandfonline.comchemsrc.com

Attenuation of Lipopolysaccharide (LPS)-Induced Inflammation

This compound has been shown to attenuate inflammation induced by LPS, a potent inflammatory stimulus. researchgate.nettandfonline.comchemsrc.combiocrick.com In both in vitro and in vivo models, treatment with this compound reduced the inflammatory response triggered by LPS. researchgate.nettandfonline.comchemsrc.combiocrick.com This suggests its potential as a therapeutic candidate for conditions involving LPS-mediated inflammation. researchgate.nettandfonline.comchemsrc.com

Inhibition of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.nettandfonline.comchemsrc.comresearchgate.net Studies using PMA-primed U937 and RAW 264.7 cells demonstrated that this compound inhibited the expression of these cytokines. researchgate.nettandfonline.comresearchgate.net Furthermore, in vivo experiments showed that this compound treatment reduced the production of these cytokines, contributing to the attenuation of LPS-induced acute lung injury (ALI). researchgate.nettandfonline.comnih.gov

Modulation of MAPK Signaling Pathways (JNK, Erk1/2, p38 MAPK)

This compound has been observed to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammatory responses. researchgate.netresearchgate.netresearchgate.net Specifically, it has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) in LPS-treated RAW 264.7 macrophages. researchgate.netchemsrc.comresearchgate.net While some studies indicated a downregulation of phosphorylated Erk1/2 and p38 MAPK in LPS-treated U937 cells, this effect was not always statistically significant. researchgate.net However, the significant reduction in p-JNK levels in RAW 264.7 cells highlights a potential mechanism through which this compound exerts its anti-inflammatory effects. researchgate.net

Suppression of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the expression of numerous genes related to immune and inflammatory responses. researchgate.nettandfonline.comchemsrc.comstemcell.com Research indicates that this compound suppresses LPS-induced NF-κB activation in RAW 264.7 macrophages. researchgate.nettandfonline.comchemsrc.commedchemexpress.eu This suppression of NF-κB activation is considered a significant mechanism contributing to its anti-inflammatory properties. researchgate.nettandfonline.comchemsrc.com

Reduction of Leukocyte Infiltration and Fluid Leakage in Acute Lung Injury (ALI)

In models of LPS-induced acute lung injury (ALI), this compound treatment has been shown to reduce key pathological features, including leukocyte infiltration and fluid leakage. researchgate.nettandfonline.comchemsrc.comresearchgate.net Histopathological examinations of lung tissues from ALI mice treated with this compound revealed a significant reduction in cell infiltration, pulmonary congestion, emphysema, and pulmonary edema compared to the LPS-treated group. researchgate.net These findings suggest that this compound can ameliorate the severity of ALI by mitigating these inflammatory processes. researchgate.nettandfonline.comresearchgate.net

Immunomodulatory Effects

Beyond its direct anti-inflammatory actions, this compound has demonstrated immunomodulatory effects. researchgate.netnih.gov While the precise scope of its immunomodulatory activity is an area of ongoing research, studies suggest it can influence the levels of various cytokines and potentially impact immune cell functions. researchgate.netnih.gov For instance, some research on a related compound, Rubiadin-1-methyl ether, indicated an increase in IL-10 levels in bronchoalveolar lavage fluid (BALF), suggesting a shift towards an anti-inflammatory profile. researchgate.netresearchgate.net Further investigation is needed to fully characterize the immunomodulatory properties of this compound.

Antioxidant Potential

This compound has demonstrated antioxidant activity, suggesting its potential role in counteracting oxidative stress. biocrick.comresearchgate.netontosight.ai

Free Radical Scavenging Activity (DPPH assay)

The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biocrick.comijpab.commdpi.com This assay is a common spectrophotometric method used to measure the capacity of compounds to scavenge stable free radicals. mdpi.comwikipedia.org In the DPPH assay, antioxidants donate a hydrogen atom to the DPPH radical, causing a reduction in its absorbance at 517 nm and a visible color change from purple to yellow. ijpab.commdpi.com

Studies have shown that this compound exhibits free radical scavenging activity in the DPPH assay. One study reported an EC50 value of 14.7 µg/ml for this compound, indicating the concentration at which it scavenges 50% of the DPPH radicals. biocrick.comchemfaces.com This finding suggests that this compound can act as a radical scavenger.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundAssay MethodEC50 (µg/ml)
This compoundDPPH14.7

Role as a Reactive Oxygen Species (ROS) Regulator

While direct studies specifically detailing this compound's role as a direct regulator of Reactive Oxygen Species (ROS) levels were not extensively found within the provided search results, its demonstrated antioxidant activity via DPPH scavenging suggests an indirect role in mitigating oxidative stress which is often caused by an imbalance of ROS. mdpi.comresearchgate.net ROS are involved in various physiological processes, and their overproduction can lead to cellular damage and contribute to disease development, including cancer. mdpi.comresearchgate.net Compounds with antioxidant properties can help neutralize excessive ROS. mdpi.com Further research is needed to specifically elucidate the mechanisms by which this compound may influence ROS generation or scavenging pathways within biological systems.

Anti-Cancer and Anti-Tumor Effects

This compound has shown promise as a compound with anti-cancer and anti-tumor properties, impacting tumor cell proliferation and migration. lookchem.combiosynth.com

Inhibition of Tumor Cell Proliferation (e.g., human cervical carcinoma, skin cancer cells)

Research indicates that this compound can inhibit the proliferation of various tumor cell lines, including human cervical carcinoma cells and skin cancer cells. biosynth.com Inhibition of tumor cell proliferation is a key strategy in cancer therapy, aiming to halt or slow down the uncontrolled growth of cancer cells. nih.gov

Studies have shown that this compound can suppress the growth of human cervical carcinoma cells and skin cancer cells. biosynth.com While specific detailed data on the extent of inhibition or IC50 values for these cell lines were not consistently available across the provided snippets, the general finding suggests a cytotoxic or growth-inhibitory effect on these cancer types. biosynth.com Cervical cancer is a malignancy arising from the cervix, often linked to HPV infection. cancer.org.auwww.nhs.ukhealthline.comteachmeobgyn.com Skin cancer involves the abnormal growth of skin cells, with common types including basal cell carcinoma and squamous cell carcinoma. clevelandclinic.orgcancer.orgnih.govcancer.ie

Inhibition of Phosphatase of Regenerating Liver-3 (PRL-3) Migration

This compound has been reported to exhibit potent inhibitory activity against Phosphatase of Regenerating Liver-3 (PRL-3). researchgate.netresearchgate.net PRL-3 is a phosphatase that is often overexpressed in various cancers and is associated with increased cell migration, invasion, and metastasis. nih.govnih.govcenmed.comuni-freiburg.de Inhibiting PRL-3 activity is considered a potential therapeutic approach to reduce cancer progression and spread.

Studies have shown that this compound can inhibit PRL-3 activity with an IC50 value of 1.3 µg/mL. researchgate.netresearchgate.net This inhibition of PRL-3 activity was also shown to cause inhibition of migration in tumor cells that express PRL-3, without causing cytotoxicity. researchgate.netresearchgate.net

Table 2: Inhibition of PRL-3 by this compound

CompoundTargetIC50 (µg/mL)Effect on Cell MigrationCytotoxicity
This compoundPRL-31.3InhibitedNo

Antimicrobial Activities

This compound has demonstrated antimicrobial activity against various microorganisms, including fungi and bacteria. medchemexpress.com

Antifungal Properties

Studies have reported that this compound exhibits antifungal activity. medchemexpress.comresearchgate.netresearchgate.net It has shown activity against fungal pathogens of plants. chemfaces.com

Antiviral Properties

This compound has been reported to possess antiviral properties. medchemexpress.comresearchgate.netresearchgate.net It may contribute to antiviral immunity in patients with chronic hepatitis B (CHB). chemfaces.com

Antibacterial Properties (as an anthraquinone)

As an anthraquinone (B42736), this compound is part of a class of compounds known for their antibacterial activity. medchemexpress.comresearchgate.netnih.govjmb.or.kr Anthraquinones derived from various sources, including marine fungi, have shown significant antibacterial activities. nih.gov For example, nigrosporin B, another fungal anthraquinone derivative, has displayed potent antibacterial activity. nih.gov Penicillanthranin A and chrysophanol (B1684469), anthraquinones isolated from marine fungi, have exhibited selective antibacterial activity against Gram-positive bacteria like S. aureus. nih.gov While the direct antibacterial activity of this compound against specific bacterial strains was mentioned, detailed research findings or data tables regarding its minimum inhibitory concentrations (MIC) against a broad spectrum of bacteria were not prominently available in the search results. However, the compound has shown antimicrobial activity against many Gram-positive bacteria, including V. harveyi. medchemexpress.com

Neuroprotective and Anti-Neuroinflammatory Activities

This compound has shown potential in neuroprotection and anti-neuroinflammation. chemfaces.comresearchgate.net Research suggests it may be relevant for treating neurodegenerative disorders. ontosight.ai Studies have investigated its anti-inflammatory effects, which are often linked to neuroprotective potential. researchgate.netmedchemexpress.comresearchgate.netjmb.or.kr In a study using LPS-induced inflammation models, this compound suppressed the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK) in RAW 264.7 macrophages. researchgate.netresearchgate.net It also inhibited the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 in PMA-primed U937 and RAW 264.7 cells. researchgate.netresearchgate.net In vivo studies showed that this compound treatment reduced the production of these cytokines and attenuated the severity of LPS-induced acute lung injury (ALI). researchgate.netresearchgate.net These findings suggest that this compound could be a potential therapeutic candidate for inflammation and inflammatory diseases. researchgate.netmedchemexpress.comresearchgate.net

Other Documented or Implied Biological Activities

Hepatoprotective Effects

This compound has been reported to possess hepatoprotective properties. chemfaces.comresearchgate.netresearchgate.netambeed.cn While some studies mention the hepatoprotective effects of Rubia cordifolia extracts or other anthraquinones, specific detailed research findings or data tables focusing solely on the hepatoprotective activity of this compound were not extensively found in the provided search results. However, it is listed as having hepatoprotective effects. chemfaces.comresearchgate.netresearchgate.net

Inhibition of Glucose Uptake (in specific cellular contexts)

Research indicates that this compound can affect glucose uptake in cellular models. Specifically, it has been shown to inhibit the uptake of glucose in insulin-stimulated cells biosynth.com. This suggests a potential interaction with cellular mechanisms responsible for glucose transport under conditions where insulin (B600854) signaling is active.

Effects on Mitochondrial Respiration

Studies have demonstrated that this compound can impact mitochondrial function. It has been shown to inactivate mitochondrial respiration biosynth.com. Mitochondrial respiration is a fundamental cellular process responsible for generating ATP, and its modulation can have significant effects on cellular energy status and viability.

Potential in Chronic Disease Management (based on source plants)

Based on its origin from plants used in traditional medicine, such as Rubia cordifolia, this compound shows potential relevance to chronic disease management. Rubia cordifolia has a history of use in traditional Chinese medicine and has been reported to possess various biological properties, including anti-inflammatory effects demonstrated in models of acute and chronic inflammation researchgate.netresearchgate.net. The presence of this compound, an anthraquinone, in such a plant suggests it may contribute to these observed effects. Phytochemicals, including those found in medicinal plants, are being investigated for their potential in preventing and treating chronic diseases, often linked to their antioxidant and anti-inflammatory properties nih.gov.

Interaction with DNA and Topoisomerase II Inhibition (as an anthraquinone)

As an anthraquinone, this compound belongs to a class of compounds known for their interactions with DNA and their effects on enzymes like topoisomerase II researchgate.netresearchgate.netmedchemexpress.comwikipedia.org. Anthraquinones can interact with DNA through intercalation or other binding mechanisms nih.gov. Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibition is a strategy employed by some therapeutic agents, particularly in the context of cancer treatment wikipedia.orgeco-vector.com. Some natural anthraquinones have been noted for their ability to inhibit topoisomerase activity eco-vector.com. While specific detailed research findings on this compound's direct interaction with DNA or its precise inhibitory effects on topoisomerase II were not extensively detailed in the provided information, its structural classification as an anthraquinone suggests a potential for such interactions, consistent with the known properties of this compound class medchemexpress.comnih.gov.

Structure Activity Relationship Sar Studies

Influence of Substituent Groups on Bioactivity

Studies on various anthraquinones suggest that the presence and position of hydroxyl groups significantly influence activity, including antibacterial effects nih.gov. Electron-rich substituents may be more conducive to certain activities, such as biofilm inhibition nih.gov. The stronger the polarity of anthraquinone (B42736) substituents, the more potent the antibacterial effects may appear nih.gov. While the presence of hydroxyl groups is not always necessary for antibacterial activity in all hydroxyanthraquinone derivatives, their specific arrangement in 6-Hydroxyrubiadin is likely important for its biological profile nih.gov.

Research evaluating the analgesic and anti-inflammatory activities of Rubia cordifolia extract identified alizarin (B75676), this compound, purpurin, and rubiadin (B91156) as potential active constituents, suggesting the importance of the anthraquinone core and its hydroxyl/methyl substitution pattern for these effects science.gov.

Comparative Analysis with Related Anthraquinones (e.g., Rubiadin-1-methyl ether)

Comparing the biological activities of this compound with closely related anthraquinones, such as Rubiadin-1-methyl ether, provides insights into the specific role of the hydroxyl group at position 1 versus a methoxy (B1213986) group at the same position.

Rubiadin-1-methyl ether (3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione) differs from this compound (1,3,6-trihydroxy-2-methylanthracene-9,10-dione) by the methylation of the hydroxyl group at position 1 and the absence of a hydroxyl group at position 6 in Rubiadin-1-methyl ether nih.govuni.lu.

Studies have investigated the effects of both compounds on Candida tropicalis biofilms. One study indicated that Rubiadin (1,3-dihydroxy-2-methylanthraquinone), which is structurally similar to this compound but lacks the hydroxyl group at position 6, and Rubiadin-1-methyl ether reduced Candida tropicalis biofilm formation nih.gov. Under irradiation, oxidative stress was a predominant effect for Rubiadin, suggesting a photosensitizing property nih.gov.

Another study focused on the anti-inflammatory effects of Rubiadin-1-methyl ether, demonstrating its capacity to inhibit pro-inflammatory parameters in both in vitro and in vivo models nih.gov. It significantly inhibited the production of IL-6 and IL-1β in vitro and reduced TNF-α production in vivo nih.gov. This suggests that the methylation at position 1 and the specific hydroxylation pattern of Rubiadin-1-methyl ether contribute to its anti-inflammatory properties.

While direct comparative data on the same biological activity for both this compound and Rubiadin-1-methyl ether in a single study is limited in the provided context, the distinct activities observed for these closely related compounds highlight the significant impact of the substituent at position 1 (hydroxyl vs. methoxy) and the presence or absence of a hydroxyl group at position 6 on their biological profiles. The difference in activity against Candida tropicalis biofilms and in anti-inflammatory responses points to differential interactions with biological targets based on these structural variations.

Conformational Aspects and Biological Efficacy (rigid planar structure of anthraquinones)

The anthraquinone core structure is known for its rigid and planar nature nih.govimrpress.comimrpress.com. This polycyclic aromatic system consists of three fused rings with two carbonyl groups imrpress.comimrpress.com. This planar conformation is a critical determinant of the biological activity of many anthraquinone derivatives, particularly their ability to intercalate with DNA imrpress.comresearchgate.netresearchgate.net.

The rigid planar structure allows anthraquinones to insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription imrpress.comresearchgate.net. This mechanism is particularly relevant to the cytotoxic and anticancer activities observed for many anthraquinone-based drugs, such as doxorubicin (B1662922) and mitoxantrone, although these are more complex tetracyclic structures based on the anthraquinone core imrpress.comresearchgate.netnih.gov.

For this compound, the inherent rigid planar structure of its anthraquinone backbone is likely crucial for any biological activities that involve interaction with planar biological molecules like DNA or with specific protein binding pockets that accommodate such a shape imrpress.comresearchgate.net. While the specific biological targets and interaction mechanisms of this compound are not extensively detailed in the provided results, its planar conformation is a fundamental structural feature that underlies its potential to interact with various biological macromolecules. The substituents on the anthraquinone core can further modulate these interactions by influencing factors such as hydrogen bonding, Van der Waals forces, and electronic interactions within the binding site.

Data Tables

Based on the provided search results, specific quantitative data directly comparing the bioactivity of this compound under different structural modifications (beyond the comparison with Rubiadin-1-methyl ether in the context of specific activities) is limited. However, we can present the comparative data available for Rubiadin-1-methyl ether's anti-inflammatory effects.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Rubiadin-1-methyl ether nih.gov

Cytokine% Inhibition (at CC10 dose)Statistical Significance
IL-652.1 ± 3.2P < 0.01
IL-1β78.0 ± 4.1P < 0.001
TNF-αNot able to inhibitP > 0.05

Table 2: In Vivo Effects of Rubiadin-1-methyl ether on Cytokine Production nih.gov

CytokineDose (mg/kg)% Inhibition/IncreaseStatistical Significance
TNF-α1027.7 ± 6.6 (% Inhibition)P < 0.05
3069.2 ± 11.4 (% Inhibition)P < 0.05
IL-1010324.8 ± 67 (% Increase)P < 0.001
30360.5 ± 74.8 (% Increase)P < 0.001

These tables illustrate the quantitative findings regarding the anti-inflammatory activity of Rubiadin-1-methyl ether, providing a comparative point for understanding how structural variations within the anthraquinone class can lead to differential biological effects.

Synthetic Methodologies and Chemical Derivatization

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis involves integrating chemical and enzymatic steps to achieve the synthesis of target molecules. This approach can be particularly useful for complex structures where traditional chemical synthesis may be challenging or require harsh conditions. Enzymes, such as oxidoreductases, hydrolases, and transferases, can catalyze specific reactions with high efficiency and selectivity. beilstein-journals.orgnih.gov.

While the search results discuss chemo-enzymatic total synthesis in the context of other natural products and the general biosynthesis of fungal anthraquinones via the acetate-malonate pathway involving non-reducing polyketide synthases (NR-PKSs) nih.gov, a dedicated chemo-enzymatic route for the de novo synthesis of 6-hydroxyrubiadin was not explicitly found. However, the enzymatic modification of existing anthraquinone (B42736) structures, which could be part of a chemo-enzymatic strategy, is relevant and discussed in the context of glycosylation.

Strategies for Modulating Solubility and Bioavailability (e.g., through biotransformation to glycosides)

Modulating the solubility and bioavailability of natural products is crucial for their potential applications. Glycosylation, the enzymatic addition of sugar moieties to a molecule, is a common strategy employed by plants and other organisms to alter the properties of secondary metabolites, including anthraquinones. novanet.cathermofisher.com. Glycosylation can significantly impact a compound's solubility, stability, and biological activity.

Research has identified glycosyltransferases (GTs) from Rheum palmatum (rhubarb) that are capable of mediating the glycosylation of β-OH anthraquinones, including this compound. Three specific glycosyltransferases, RpUGT1, RpUGT6, and RpUGT30, were characterized and shown to effectively convert this compound into three distinct glycosylated products. novanet.ca. These enzymes exhibit regioselective glycosylation and substrate promiscuity, acting on multiple compounds to form O-glycosides. novanet.ca. Site-directed mutagenesis studies have helped identify critical residues within these enzymes that are essential for substrate binding and glycosylation. novanet.ca. The identification and characterization of such glycosyltransferases are significant steps towards understanding the biosynthesis of glycosylated anthraquinones and offer potential for the construction of artificial pathways for producing glycosylated derivatives of this compound. novanet.ca.

Glycosylated compounds, such as ruberythric acid (a glycoside of alizarin), have been shown to have different adsorption capacities compared to their aglycons in studies related to dye uptake. whiterose.ac.uk. This suggests that glycosylation can influence how these compounds interact with biological systems or materials, potentially impacting their bioavailability and distribution.

The biotransformation of this compound to its glycosides in plants like Rubia cordifolia is a natural process that likely influences its presence and properties within the plant. whiterose.ac.uk. Leveraging such enzymatic pathways through chemo-enzymatic approaches can be a powerful strategy for generating glycosylated derivatives of this compound with potentially improved solubility and bioavailability profiles.

Research Gaps and Future Perspectives in 6 Hydroxyrubiadin Studies

Elucidation of Comprehensive Molecular Mechanisms of Action

While initial studies suggest antioxidant and anti-inflammatory activities, the precise molecular mechanisms underlying 6-Hydroxyrubiadin's effects are not fully elucidated. ontosight.airesearchgate.netnih.gov Research has indicated that this compound can suppress lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) activation and the phosphorylation of c-Jun N-terminal kinase (JNK) in macrophages. researchgate.netnih.gov It has also been shown to inhibit the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 in certain cell lines. researchgate.netnih.gov Molecular docking studies have suggested that this compound may bind to targets such as phospholipase A2 group X (PLA2G10). researchgate.netresearchgate.net However, a comprehensive understanding of all interacting proteins, signaling pathways, and downstream effects is crucial. Future research should employ a combination of in vitro and in vivo approaches, including target identification assays, reporter gene assays, and pathway analysis, to map the complete molecular network influenced by this compound.

Advanced Omics-Based Investigations (Genomics, Transcriptomics, Metabolomics)

Integrating omics technologies can provide a holistic view of the biological impact of this compound. nih.govmetabolon.commedreport.foundationamazon.comuni-muenchen.de While metabolomics has been used in studies involving Rubia cordifolia extract to identify differential metabolites and potential targets, the specific metabolic changes induced by isolated this compound require further exploration. researchgate.net Genomics and transcriptomics can reveal how this compound influences gene expression and RNA profiles, offering insights into its regulatory effects. nih.govmetabolon.commedreport.foundationamazon.comuni-muenchen.de Proteomics can complement these studies by identifying changes in protein expression and modification. metabolon.commedreport.foundationuni-muenchen.de Multi-omics approaches, combining these disciplines, can help to overcome the limitations of individual omics techniques and provide a more complete picture of the biological systems affected by this compound. nih.govmetabolon.com Such integrated studies are essential for identifying biomarkers of response, understanding complex biological processes, and uncovering novel therapeutic targets.

Optimization of Production and Yield from Natural and Engineered Sources

This compound is naturally isolated from Rubia species. ontosight.aibiocrick.comnih.govnih.govwhiterose.ac.uk Optimizing its extraction and purification from these natural sources is important for obtaining sufficient quantities for research and potential applications. Factors such as plant species, growth conditions, harvest time, and extraction methods can influence yield. whiterose.ac.ukresearchgate.net Furthermore, exploring engineered sources, such as microbial fermentation or plant cell culture, could offer sustainable and scalable production alternatives. Research is needed to develop efficient and cost-effective methods for both natural extraction and potential biosynthesis, ensuring a consistent and high-quality supply of this compound.

Development of Novel Analogues and Derivatives for Enhanced Bioactivity

The development of analogues and derivatives is a common strategy to enhance the bioactivity, specificity, and pharmacokinetic properties of natural compounds. nih.govmdpi.commdpi.com Although research on this compound derivatives is not extensively reported in the provided context, the potential exists to synthesize modified structures with improved therapeutic profiles. nih.govmdpi.commdpi.com Structure-activity relationship (SAR) studies are crucial in this area to understand how structural modifications influence biological activity. nih.govmdpi.com Future research should focus on designing and synthesizing novel this compound analogues and evaluating their bioactivity in relevant in vitro and in vivo models to identify compounds with enhanced efficacy and reduced potential for off-target effects.

Preclinical and Clinical Efficacy Evaluation for Therapeutic Applications

Standardization of Analytical Methods for Quality Control in Botanical Extracts

For the consistent use of this compound, particularly in botanical extracts, standardized analytical methods are essential for quality control. umons.ac.bebiotesys.defoodsupplementseurope.org This is important because the composition of botanical extracts can vary depending on the source and processing methods. foodsupplementseurope.org While techniques like HPLC-PDA-MS have been used to identify compounds in Rubia extracts, including this compound and its glycosides, standardized protocols are needed to ensure the accurate identification and quantification of this compound in different preparations. biocrick.comwhiterose.ac.ukresearchgate.net Developing and validating robust analytical methods, such as HPLC or UPLC coupled with appropriate detectors (e.g., UV-Vis, MS), is crucial for ensuring the quality, purity, and consistency of this compound in research and potential commercial applications. biocrick.combiotesys.de

Exploration of Novel Biological Targets and Therapeutic Indications

Beyond its reported antioxidant and anti-inflammatory activities, further research is needed to explore novel biological targets and potential therapeutic indications for this compound. The complex nature of biological systems suggests that this compound may interact with multiple targets and influence various pathways. researchgate.netresearchgate.net High-throughput screening assays and phenotypic screens could help identify new targets and activities. Given its presence in traditional medicine and its chemical structure, investigating its potential in other areas, such as antimicrobial, antiviral, or hepatoprotective activities, as suggested for other anthraquinones from Rubia cordifolia, could reveal new therapeutic opportunities. researchgate.net Exploring its effects on different cell types and in various disease models could uncover novel applications and expand the therapeutic potential of this compound.

Q & A

Q. How can computational modeling predict this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME or ADMETlab to estimate absorption, distribution, and clearance.
  • Toxicity Screening : Apply ProTox-II or Derek Nexus for hepatotoxicity/mutagenicity predictions.
  • Validation : Compare predictions with in vitro cytotoxicity (MTT assay) and in vivo toxicokinetic data .

Key Considerations for Methodological Rigor

  • Reproducibility : Document experimental parameters (e.g., solvent purity, temperature) and adhere to FAIR data principles .
  • Data Contradiction Analysis : Use sensitivity analysis and multivariable regression to identify confounding factors .
  • Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and detail participant selection criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyrubiadin
Reactant of Route 2
6-Hydroxyrubiadin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.